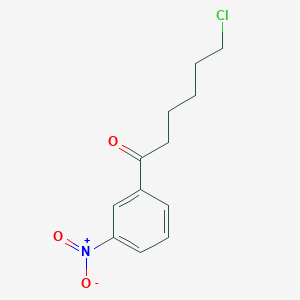

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is a chemical compound that has gained significant attention in scientific research and industry1. It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc2.

Synthesis Analysis

The synthesis of 4-bromo-3-fluorotoluene, a related compound, has been reported from o-nitro-p-toluidine (Fast Red Base GL), via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3. However, the specific synthesis process for 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is not explicitly mentioned in the search results.

Molecular Structure Analysis

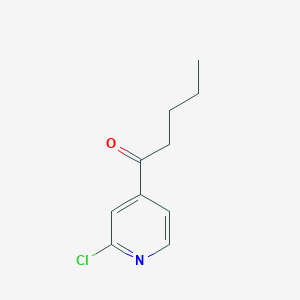

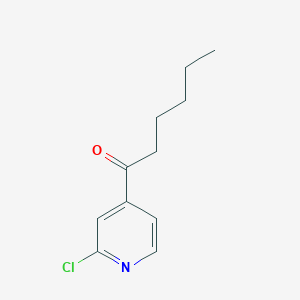

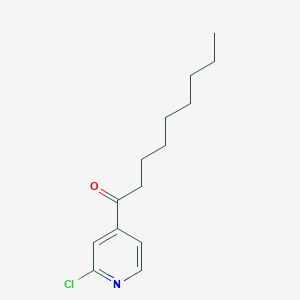

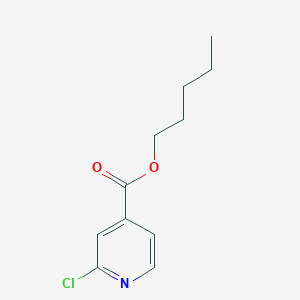

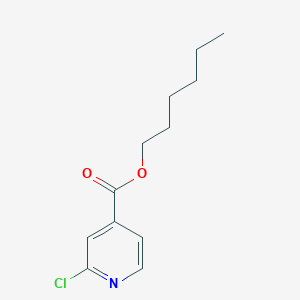

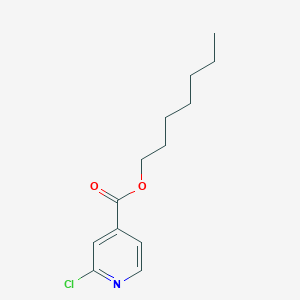

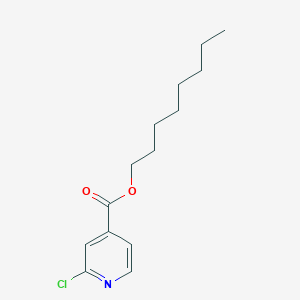

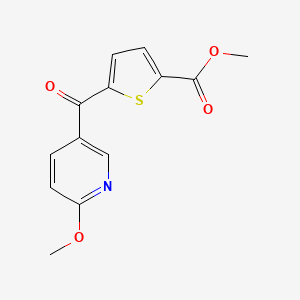

The molecular formula of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is C18H17BrFNOS, and its molecular weight is 394.3 g/mol14. The specific molecular structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 4-bromo-3-fluorotoluene have been synthesized from o-nitro-p-toluidine via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 3-Fluoro-4-bromophenol are described as phenolic organic compounds2.科学研究应用

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Synthesis of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

- Application : This research involves the use of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene in the synthesis of CF2CF2-containing sugars, liquid crystals, and light-emitting materials .

- Method : The specific methods and experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not specified in the available information .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

安全和危害

The specific safety and hazards associated with 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results.

未来方向

The future directions for the use and study of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not explicitly mentioned in the search results. However, given its significant attention in scientific research and industry14, it is likely to continue being a subject of interest.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQBARQVCHCLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642923 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-83-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。